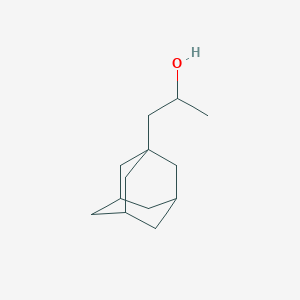
1-(1-Adamantyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)propan-2-ol is an organic compound with the molecular formula C₁₃H₂₂O It features an adamantane core, a highly stable and rigid structure, which is bonded to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1-adamantyl)propan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-(1-adamantyl)propan-2-one. This process uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, under elevated pressures and temperatures. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Adamantyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-adamantyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to 1-(1-adamantyl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(1-Adamantyl)propan-2-one.
Reduction: 1-(1-Adamantyl)propan-2-amine.
Substitution: 1-(1-Adamantyl)propan-2-chloride or 1-(1-Adamantyl)propan-2-bromide.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential antiviral properties, particularly against influenza viruses.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing antiviral and neuroprotective agents.
Mecanismo De Acción
The mechanism by which 1-(1-Adamantyl)propan-2-ol exerts its effects is primarily through its interaction with biological membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This property is particularly useful in antiviral applications, where the compound can block viral entry or replication by binding to viral proteins .
Comparación Con Compuestos Similares
Amantadine: An antiviral drug used to treat influenza and Parkinson’s disease. It shares the adamantane core but differs in its functional groups.
Rimantadine: Another antiviral drug similar to amantadine but with a different side chain, offering improved pharmacokinetics.
Uniqueness: 1-(1-Adamantyl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
1-(1-adamantyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWAILYRPEELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
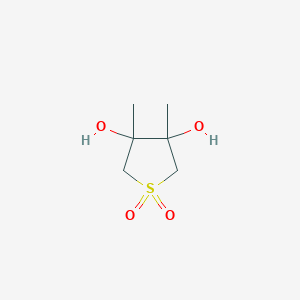
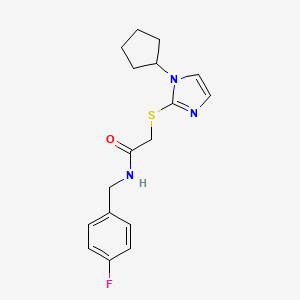
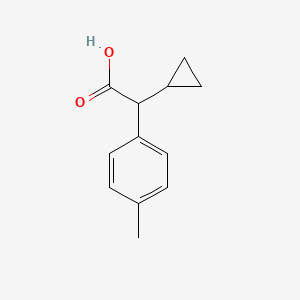
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2529817.png)
![4-TERT-BUTYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2529818.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

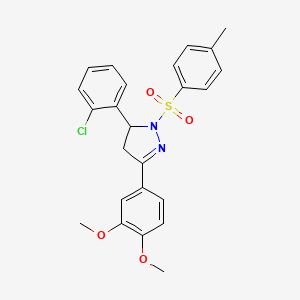
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
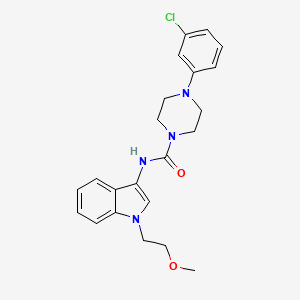
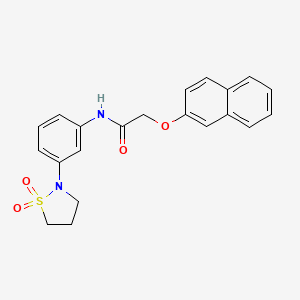
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
